molecular formula C17H16ClN3O B2376316 1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] CAS No. 320422-21-7

1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]

Cat. No.: B2376316
CAS No.: 320422-21-7
M. Wt: 313.79
InChI Key: JDBIVDWZPNCCGA-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] (CAS: 103057-44-9) is an indole-derived hydrazone compound. Structurally, it features an isopropyl group at the 1-position of the indole core and a 2-chlorophenyl-substituted hydrazone moiety at the 3-position (Figure 1). This compound is primarily investigated for medicinal applications due to the pharmacophoric indole-hydrazone scaffold, which is associated with diverse biological activities such as anticonvulsant, antiviral, and antitumor effects .

Properties

IUPAC Name

3-[(2-chlorophenyl)diazenyl]-1-propan-2-ylindol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-11(2)21-15-10-6-3-7-12(15)16(17(21)22)20-19-14-9-5-4-8-13(14)18/h3-11,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKRGEGBIIMXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Indole derivatives, including 1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone], have been extensively studied for their biological properties:

Antimicrobial Activity

Research indicates that various indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-isopropyl-1H-indole-2,3-dione have shown effectiveness against various pathogens in vitro. A study highlighted that certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Antiviral Potential

Indoles have also been investigated for their antiviral properties. Some studies suggest that indole-based compounds can inhibit the replication of viruses such as hepatitis C and influenza . The specific mechanisms often involve interference with viral replication pathways or enzyme inhibition.

Anticancer Properties

The potential anticancer effects of indole derivatives are another area of interest. Research has shown that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Case Study: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of various derivatives related to 1-isopropyl-1H-indole-2,3-dione. The findings indicated significant activity against multiple bacterial strains, underscoring the potential for developing new antibiotics based on this scaffold .

Case Study: Antiviral Research

Another investigation focused on the antiviral capabilities of indole derivatives against influenza strains. The results demonstrated promising inhibitory effects, suggesting that further exploration could lead to effective antiviral agents .

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the indole core or the hydrazone moiety, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison based on available

Table 1: Structural and Functional Comparison of Selected Indole-Hydrazone Derivatives

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Biological/Physicochemical Properties References
Target compound: 1-Isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] R1 = Isopropyl; R2 = 2-Cl-Ph C18H16ClN3O 337.8 g/mol Medicinal applications (exact activity under study)
1-Methylindole-3-carboxaldehyde (2-fluorophenyl) hydrazone R1 = Methyl; R2 = 2-F-Ph C16H14N3F 267.3 g/mol Anticonvulsant activity (MES test), δ 7.62 (¹H-NMR, azomethine-CH)
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] R1 = Phenyl; R2 = 2,5-Cl2-Ph C20H13Cl2N3O 382.25 g/mol Higher lipophilicity (Cl substituents), potential enhanced membrane permeability
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] R1 = Morpholinomethyl; R2 = 2-Cl-Ph C19H19ClN4O2 370.83 g/mol Increased solubility (morpholine group), possible CNS activity

Key Observations

The isopropyl group at R1 introduces steric bulk, which could reduce metabolic degradation compared to smaller substituents like methyl () or phenyl () .

Physicochemical Properties: The morpholinomethyl substituent () increases polarity due to the morpholine oxygen, enhancing aqueous solubility compared to the target compound’s isopropyl group . The 2,5-dichlorophenyl analog () exhibits higher molecular weight (382.25 g/mol) and lipophilicity, which may correlate with improved pharmacokinetic retention .

Spectroscopic Signatures :

  • The azomethine (C=N) stretch in FT-IR for the 2-fluorophenyl analog appears at 1580 cm⁻¹ (), a region typical for hydrazones. Similar stretching is expected in the target compound, though electronic effects of chlorine vs. fluorine may shift the band .
  • ¹H-NMR signals for hydrazine-NH protons (~δ 9.72 in ) are critical for confirming hydrazone formation across analogs .

Biological Activity Trends: Isatin-hydrazones with electron-withdrawing groups (e.g., Cl, F) on the phenyl ring () show enhanced anticonvulsant and antitumor activity compared to unsubstituted analogs . The morpholinomethyl derivative () may exhibit unique pharmacokinetics due to its basic nitrogen, enabling interactions with enzymes like monoamine oxidases .

Biological Activity

1-Isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] is a compound that belongs to the class of indole derivatives, known for their diverse biological activities. The molecular formula for this compound is C17H16ClN3O, with a molar mass of 313.78 g/mol. Its unique structure contributes to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities.

The synthesis of this compound typically involves:

  • Formation of the Indole Core : Using methods such as Fischer indole synthesis.
  • Introduction of the Isopropyl Group : Via alkylation reactions with isopropyl halides.
  • Formation of the Hydrazone Linkage : By reacting indole-2,3-dione with 2-chlorophenylhydrazine.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF712.50Induction of apoptosis
NCI-H46042.30Cell cycle arrest
HepG20.71Inhibition of VEGF

These findings indicate that the compound may inhibit tumor growth through apoptosis and by blocking angiogenesis.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial evaluations. It exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent effects.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35

The compound's ability to inhibit biofilm formation suggests its potential as a therapeutic agent against biofilm-associated infections.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Cancer Cell Lines : A comparative study assessed the efficacy of various indole derivatives, including 1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone], revealing that it outperformed several analogs in terms of cytotoxicity against MCF7 and NCI-H460 cells .
  • Antimicrobial Evaluation : In a study focused on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus and demonstrated remarkable activity with low MIC values .

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